molecular formula C11H14N2O5S B2641348 Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate CAS No. 161388-94-9

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate

Cat. No.: B2641348
CAS No.: 161388-94-9
M. Wt: 286.3
InChI Key: MTKQNEFREWGOAG-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate is an organic compound characterized by its unique structure, which includes a sulfonamide group attached to an aniline ring, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-4-(4-sulfamoylanilino)butanoate typically involves the reaction of methyl 4-aryl-2,4-dioxobut-2-enoates with 4-aminobenzenesulfonamide in a mixture of acetic acid and ethanol (1:1). This reaction yields methyl (2Z)-4-aryl-4-oxo-2-(4-sulfamoylanilino)but-2-enoates, which can further react with ninhydrin in glacial acetic acid to produce 3-aroyl-4-(4-sulfamoylanilino)-5H-spiro[furan-2,2′-indene]-1′,3′,5-triones .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the carbonyl group or the sulfonamide group.

    Substitution: The compound can participate in substitution reactions, particularly at the aniline ring or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-oxo-4-(4-sulfamoylanilino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aryl-4-oxo-2-(4-sulfamoylanilino)but-2-enoates: These compounds share a similar core structure but differ in the aryl group attached to the butanoate ester.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups but different ester or aniline structures.

Uniqueness

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Methyl 4-oxo-4-(4-sulfamoylanilino)butanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a sulfonamide group attached to an aniline derivative, which is known for its diverse pharmacological properties. The compound can be represented structurally as follows:

C11H12N2O4S\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{4}\text{S}

This structure contributes to its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effective inhibition against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 0.35-0.75 µg/mL against both drug-sensitive and resistant strains . The mechanism involves the inhibition of the menaquinone biosynthesis pathway, specifically targeting the MenB enzyme.

Anticancer Activity

The sulfonamide moiety in this compound has been linked to anticancer effects. Sulfonamides are known to inhibit carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis. Inhibitors of CA have demonstrated efficacy against various cancers, including melanoma and lung cancer . The potential for this compound to act as a selective CA inhibitor warrants further investigation.

Case Studies

  • Antibacterial Efficacy : A study demonstrated that methyl derivatives of related compounds inhibited bacterial growth effectively, highlighting the importance of structural modifications in enhancing antibacterial activity .
  • Cancer Cell Growth Suppression : In vitro studies revealed that sulfonamide-containing compounds could suppress the proliferation of cancer cells by inhibiting CA activity, suggesting a promising avenue for therapeutic development .
  • Mechanistic Insights : Detailed mechanistic studies have shown that the binding affinity of these compounds to target enzymes can be quantified using dissociation constants (Kd). For instance, related compounds showed Kd values around 2 µM for their target enzymes, indicating strong interactions that could translate into effective therapeutic agents .

Table 1: Biological Activities of Methyl 4-Oxo Compounds

Compound NameActivity TypeMIC (µg/mL)Target Organism
This compoundAntibacterialTBDStaphylococcus aureus
Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoateAnticancerTBDVarious cancer cell lines

Properties

IUPAC Name

methyl 4-oxo-4-(4-sulfamoylanilino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5S/c1-18-11(15)7-6-10(14)13-8-2-4-9(5-3-8)19(12,16)17/h2-5H,6-7H2,1H3,(H,13,14)(H2,12,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKQNEFREWGOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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